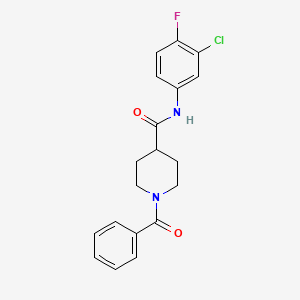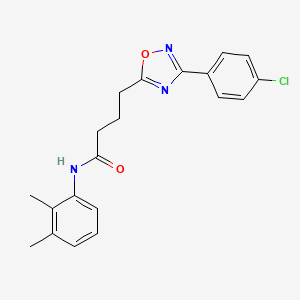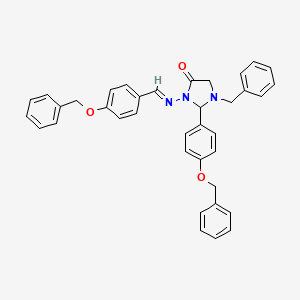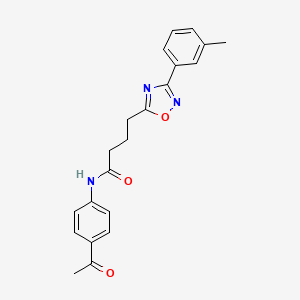
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPAA belongs to the class of sulfonamide-based compounds, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce fever in rats. The anti-inflammatory and analgesic effects of this compound are believed to be due to its inhibition of COX-2.
实验室实验的优点和局限性
One advantage of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is its relatively simple synthesis method. This compound can be synthesized in a few steps using readily available starting materials. Another advantage is its potential therapeutic applications, which make it a promising candidate for drug development.
One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, as sulfonamide-based compounds have been shown to have adverse effects in some individuals.
未来方向
There are many potential future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of this compound's potential use in the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound through acidification and recrystallization. The purity of the final product can be enhanced through further purification techniques such as column chromatography.
科学研究应用
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with chloroacetic acid in the presence of a base to form the intermediate 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid. The intermediate is then purified and converted to the final product through a series of reactions.", "Starting Materials": [ "4-(N-cyclopentylsulfamoyl)phenol", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(N-cyclopentylsulfamoyl)phenol in a suitable solvent (e.g. ethanol)", "Step 2: Add chloroacetic acid and a base (e.g. sodium hydroxide) to the reaction mixture", "Step 3: Heat the reaction mixture to reflux for several hours", "Step 4: Allow the reaction mixture to cool and then acidify with hydrochloric acid", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 6: Purify the product by recrystallization or column chromatography", "Step 7: Convert the intermediate to the final product through a series of reactions (e.g. esterification, hydrolysis, and decarboxylation)" ] } | |
CAS 编号 |
1094528-88-7 |
InChI 键 |
MSCBUPLAWLNJPO-XOIICWPPNA-N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




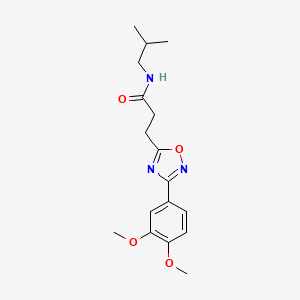
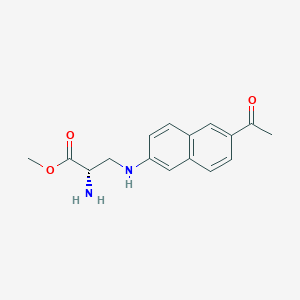

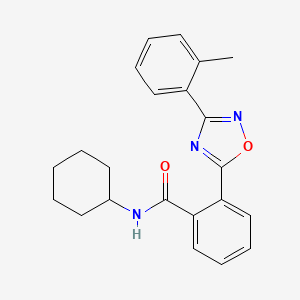
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)



